molecular formula C10H18O3 B14237821 2-Methylcyclohexyl 2-hydroxypropanoate CAS No. 594858-79-4

2-Methylcyclohexyl 2-hydroxypropanoate

Cat. No.: B14237821
CAS No.: 594858-79-4
M. Wt: 186.25 g/mol
InChI Key: ZLMORGKRXPNOBO-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl 2-hydroxypropanoate (CAS: 594858-79-4) is an ester derivative of 2-hydroxypropanoic acid (lactic acid) with a 2-methylcyclohexyl substituent. Its molecular formula is C₁₀H₁₈O₃, and it has a molecular weight of 186.248 g/mol . The compound features a cyclic alkyl group (2-methylcyclohexyl) linked via an ester bond to the α-hydroxy acid moiety.

Properties

CAS No.

594858-79-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(2-methylcyclohexyl) 2-hydroxypropanoate

InChI

InChI=1S/C10H18O3/c1-7-5-3-4-6-9(7)13-10(12)8(2)11/h7-9,11H,3-6H2,1-2H3

InChI Key

ZLMORGKRXPNOBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl 2-hydroxypropanoate typically involves the esterification of 2-methylcyclohexanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 2-Methylcyclohexyl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Methylcyclohexyl 2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylcyclohexanol and 2-hydroxypropanoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Methylcyclohexyl 2-Hydroxypropanoate and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Biological/Functional Relevance References
2-Methylcyclohexyl 2-hydroxypropanoate 594858-79-4 C₁₀H₁₈O₃ 186.248 Ester, α-hydroxy acid Not explicitly stated; structural analog of bioactive esters
Ethyl 2-hydroxypropanoate Not provided C₅H₁₀O₃ 118.13 Ester, α-hydroxy acid Yeast volatile; insect antennal responses
Methyl (R)-3-[...]-2-hydroxypropanoate Not provided C₁₇H₁₆O₇ 332.31 Benzophenone, ester, α-hydroxy acid Anti-tuberculosis activity
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid Not provided C₁₀H₁₈O₃ 186.248 Carboxylic acid, cyclohexanol Isomer with divergent reactivity

Key Comparative Insights

Ethyl 2-Hydroxypropanoate
  • Structural Differences: Ethyl 2-hydroxypropanoate replaces the 2-methylcyclohexyl group with a simple ethyl chain. This results in lower molecular weight (118.13 vs. 186.248) and reduced steric hindrance.
  • Functional Role: Ethyl 2-hydroxypropanoate is a volatile ester produced during yeast fermentation, with its presence in yeast cultures varying significantly with age (e.g., undetected in 1-day-old cultures but prominent in 8-day-old cultures) . It elicits antennal responses in Drosophila melanogaster, suggesting a role in insect chemical ecology .
Benzophenone Derivatives (Methyl/N-Butyl 2-Hydroxypropanoates)
  • Structural Similarities: These compounds share the α-hydroxypropanoate ester motif but incorporate complex benzophenone backbones (e.g., 3,4-dihydroxybenzoyl groups) .
  • Biological Activity: Methyl (R)-3-[...]-2-hydroxypropanoate exhibits anti-tuberculosis activity, which is enhanced when combined with gallic acid .
Isomeric Carboxylic Acid: 2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid
  • Isomerism : While sharing the molecular formula C₁₀H₁₈O₃ , this compound is a carboxylic acid with a hydroxylated cyclohexyl group, contrasting with the ester functionality of the target compound .
  • Reactivity Implications : The carboxylic acid group increases polarity and hydrogen-bonding capacity, likely affecting solubility and interaction with biological targets compared to the ester.

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